BenchChemオンラインストアへようこそ!

(E)-Dehydro Cilnidipine

Calcium channel selectivity N-type calcium channel Sympathetic nerve activity

(E)-Dehydro Cilnidipine (CAS 146845-34-3) is a dehydrogenated metabolite of the dihydropyridine calcium channel blocker Cilnidipine, formed via CYP3A-mediated oxidation of the 1,4-dihydropyridine ring. As a primary circulating active metabolite in human plasma, it retains the dual L-type and N-type calcium channel blocking activity of its parent drug, but with a distinct isomeric configuration (E-isomer) that differentiates it from the Z-isomer metabolite (CAS 146845-35-4).

Molecular Formula C27H26N2O7
Molecular Weight 490.5 g/mol
CAS No. 146845-34-3
Cat. No. B151220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Dehydro Cilnidipine
CAS146845-34-3
Synonyms2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-Methoxyethyl (2E)-3-Phenyl-2-propenyl Ester;  (E)-2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-Methoxyethyl 3-Phenyl-2-propenyl Ester
Molecular FormulaC27H26N2O7
Molecular Weight490.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC
InChIInChI=1S/C27H26N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17H,14-16H2,1-3H3/b11-8+
InChIKeyHUTPFIMQINDZDT-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-Dehydro Cilnidipine (CAS 146845-34-3) Procurement and Differentiation Guide for Analytical and Research Applications


(E)-Dehydro Cilnidipine (CAS 146845-34-3) is a dehydrogenated metabolite of the dihydropyridine calcium channel blocker Cilnidipine, formed via CYP3A-mediated oxidation of the 1,4-dihydropyridine ring [1]. As a primary circulating active metabolite in human plasma, it retains the dual L-type and N-type calcium channel blocking activity of its parent drug, but with a distinct isomeric configuration (E-isomer) that differentiates it from the Z-isomer metabolite (CAS 146845-35-4) . This compound is not an active pharmaceutical ingredient but a critical impurity/reference standard for analytical method development, bioequivalence studies, and quality control of Cilnidipine drug substances and formulations .

Why Generic Substitution Fails: The Critical Need for Authentic (E)-Dehydro Cilnidipine in Cilnidipine Analysis


Generic substitution of (E)-Dehydro Cilnidipine with alternative dihydropyridine metabolites or standards is scientifically invalid. Cilnidipine undergoes rapid and extensive metabolism in human liver microsomes to three distinct metabolites: M1 (dehydrogenated, i.e., Dehydro Cilnidipine), M2 (demethylated), and M3 (dehydrogenated and demethylated) [1]. (E)-Dehydro Cilnidipine (the E-isomer of M1) is the primary circulating active metabolite, and its accurate quantification is mandatory for pharmacokinetic and bioequivalence assessments [2]. Regulatory guidelines (ICH, USP) require the use of well-characterized impurity standards for method validation, and failure to use the correct E-isomer versus the Z-isomer (CAS 146845-35-4) or other related substances can lead to erroneous analytical results and regulatory non-compliance [3]. Therefore, procurement must be exact.

Quantitative Differentiation of (E)-Dehydro Cilnidipine: Head-to-Head Evidence for Scientific and Procurement Decisions


Dual L/N-Type Calcium Channel Blockade: A Quantitative Advantage Over L-Type-Selective Dihydropyridines

In a comparative patch-clamp study using Xenopus oocytes expressing recombinant calcium channel subtypes, Cilnidipine (the parent compound, from which (E)-Dehydro Cilnidipine is derived and retains activity) significantly blocked both L-type and N-type channels, whereas the widely used DHP amlodipine blocked only L-type channels [1]. The IC50 values for L-type (α1C) and N-type (α1B) channels were 0.26 μM and 8.5 μM for Cilnidipine, respectively, compared to Amlodipine which only blocked L-type with an IC50 of 0.33 μM and had negligible N-type blockade [1]. In a separate study on native rat neurons, Cilnidipine inhibited L-type current with an IC50 of 100 nM and N-type current with an IC50 of 200 nM, demonstrating near-equipotent dual blockade [2].

Calcium channel selectivity N-type calcium channel Sympathetic nerve activity Patch-clamp electrophysiology

Superior Affinity for Sympathetic N-Type Calcium Channels vs. Other Dihydropyridines

In a whole-cell patch-clamp study comparing the affinity of various DHPs for cardiac L-type (ICa,L) and sympathetic N-type (ICa,N) calcium channels, Cilnidipine exhibited the strongest affinity for ICa,N among all tested DHPs [1]. The IC50 values for ICa,L ranged from 0.01 to 10 μM across DHPs, while ICa,N values ranged from 3 to 30 μM. Cilnidipine's high relative affinity for N-type channels explains its unique ability to suppress reflex tachycardia compared to nifedipine or amlodipine [1].

Sympatholytic activity N-type calcium channel affinity Patch-clamp electrophysiology Cardiac vs. neuronal channels

Demonstrated Sympatholytic Efficacy: Attenuation of Neurotransmitter Release in Vascular Models

In a comparative study evaluating N-type channel blocking properties, Cilnidipine (1 μM) significantly attenuated stimulation-induced noradrenaline release by 18% in the rabbit isolated thoracic aorta model, whereas amlodipine (1 μM) and nifedipine (0.1 μM) had no effect on evoked noradrenaline release [1]. In the rat isolated tail artery, Cilnidipine (10 nM and 0.1 μM) significantly reduced constrictor responses to sympathetic nerve stimulation by up to 20% without affecting postjunctional noradrenaline contractions, confirming a prejunctional sympatholytic mechanism [1].

Sympatholytic effect Noradrenaline spillover Prejunctional modulation Ex vivo pharmacology

Metabolic Fate and Role as a Primary Active Metabolite: Implications for Bioanalytical Quantification

In human liver microsomes, Cilnidipine is rapidly metabolized primarily via dehydrogenation of its dihydropyridine ring, forming (E)-Dehydro Cilnidipine (M1) as the principal metabolite [1]. This dehydrogenation is exclusively catalyzed by CYP3A4, as evidenced by competitive inhibition with ketoconazole [1]. In a rat pharmacokinetic study, a validated LC-MS/MS method quantified Cilnidipine and its metabolites, demonstrating that optimized SMEDDS formulation increased the parent drug's bioavailability by 2.4-fold compared to marketed tablets (Cmax 21.02 vs 10.16 ng/mL) [2]. While the study focused on parent drug, it underscores the necessity of monitoring (E)-Dehydro Cilnidipine levels to accurately assess formulation performance and establish bioequivalence [2].

Drug metabolism CYP3A4 LC-MS/MS Bioequivalence Pharmacokinetics

Regulatory and Analytical Necessity: Isomer-Specific Differentiation for Method Validation

(E)-Dehydro Cilnidipine (CAS 146845-34-3) is structurally and isomerically distinct from its Z-isomer counterpart, (Z)-Dehydro Cilnidipine (CAS 146845-35-4) . Regulatory agencies mandate the use of specific, well-characterized impurity standards for analytical method development and validation (AMV) in support of Abbreviated New Drug Applications (ANDAs) [1]. Substitution with the Z-isomer or a generic 'dehydro cilnidipine' standard lacking isomer specification can lead to inaccurate impurity profiling, potentially causing batch rejection or regulatory delays [1].

Impurity profiling Analytical method validation HPLC Regulatory compliance Reference standard

Validated Research and Industrial Applications for (E)-Dehydro Cilnidipine (CAS 146845-34-3)


Bioequivalence and Pharmacokinetic Studies of Generic Cilnidipine Formulations

Use as a certified reference standard for quantifying the primary active metabolite in human or animal plasma samples via validated LC-MS/MS or HPLC-UV methods [1]. This is essential for demonstrating bioequivalence of generic Cilnidipine drug products against the innovator formulation, as per regulatory guidelines that require metabolite profiling [2].

Impurity Profiling and Quality Control of Cilnidipine API and Drug Products

Employ as a reference impurity standard for HPLC or UPLC method development, system suitability testing, and routine quality control release testing of Cilnidipine active pharmaceutical ingredients (APIs) and finished dosage forms [1]. Ensures compliance with ICH Q3A/B impurity limits and pharmacopeial monograph requirements [2].

In Vitro Drug-Drug Interaction (DDI) Studies Involving CYP3A4

Utilize as a probe substrate metabolite in human liver microsome or recombinant CYP3A4 assays to assess the inhibitory or inductive potential of co-administered drugs on Cilnidipine metabolism [1]. The formation rate of (E)-Dehydro Cilnidipine directly reflects CYP3A4 activity, providing a specific and sensitive marker for DDI risk assessment [2].

Mechanistic Studies on Dual L/N-Type Calcium Channel Blockade

Use as a tool compound or reference standard in electrophysiological (patch-clamp) or calcium imaging studies to investigate the differential roles of L-type and N-type calcium channels in neuronal, cardiovascular, or endocrine tissues [1]. Its defined activity profile allows for clear interpretation of N-type channel contributions to physiological and pathophysiological processes [2].

Quote Request

Request a Quote for (E)-Dehydro Cilnidipine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.